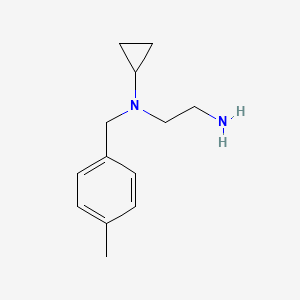

N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13386407

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2 |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | N'-cyclopropyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |

| Standard InChI | InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3 |

| Standard InChI Key | DLZGKJSVRYNJMG-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN(CCN)C2CC2 |

| Canonical SMILES | CC1=CC=C(C=C1)CN(CCN)C2CC2 |

Introduction

N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. It features a cyclopropyl group and a 4-methylbenzyl moiety attached to the ethane-1,2-diamine backbone. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.

Synthesis and Preparation

The synthesis of N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine likely involves multi-step organic reactions. Common methods include the reaction of ethane-1,2-diamine with appropriate benzyl halides or alcohols in the presence of catalysts. Purification techniques such as column chromatography or high-performance liquid chromatography are typically employed to isolate the final product.

Biological Activity and Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in receptor binding studies and as ligands. The presence of a methyl group on the benzene ring can affect steric hindrance and electronic distribution, potentially influencing biological activity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-Cyclopropyl-N1-(4-fluoro-benzyl)-ethane-1,2-diamine | C₁₂H₁₇FN₂ | Fluorinated aromatic system enhances hydrophobicity and potential for selective interactions. |

| N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine | C₁₂H₁₈N₂O | Methoxy substitution influences solubility and interaction with biological targets. |

| N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine | C₁₃H₂₀N₂ | Methyl substitution on the benzene ring affects steric effects and electronic distribution. |

Research Findings and Future Directions

While specific research findings on N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine are not available, studies on similar compounds suggest potential applications in medicinal chemistry. The compound's unique structure could confer distinct pharmacological properties, making it a subject of interest for further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume